molecular formula C22H27Cl2N3O B2835953 4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride CAS No. 2580239-55-8

4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride

Cat. No.: B2835953
CAS No.: 2580239-55-8
M. Wt: 420.38
InChI Key: NVPULQOVJHHJJE-UHFFFAOYSA-N
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Description

4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The compound’s structure includes a phenyl group, a pyrrolopyridine moiety, and a butanol chain, making it a versatile molecule for various chemical reactions and biological interactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine ring. Common reagents include pyridine derivatives and suitable cyclizing agents under controlled temperature and pressure conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Butanol Chain: The butanol chain is synthesized and attached through nucleophilic substitution reactions, where the hydroxyl group is introduced in the final steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a more saturated form.

    Substitution: The phenyl and pyrrolopyridine groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Studies have indicated its efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways . Its role as a fibroblast growth factor receptor (FGFR) inhibitor is particularly noteworthy .

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride apart is its specific structural configuration, which allows for high potency and selectivity in inhibiting FGFR. Its unique combination of a phenyl group, pyrrolopyridine moiety, and butanol chain provides a distinct advantage in binding affinity and biological activity .

Properties

IUPAC Name

4-phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O.2ClH/c26-19(9-8-17-5-2-1-3-6-17)16-25-13-10-18(11-14-25)21-15-24-22-20(21)7-4-12-23-22;;/h1-7,10,12,15,19,26H,8-9,11,13-14,16H2,(H,23,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPULQOVJHHJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=C2C=CC=N3)CC(CCC4=CC=CC=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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